molecular formula C9H12N2O B2483904 N'-hydroxy-2-(2-methylphenyl)ethanimidamide CAS No. 1312766-64-5

N'-hydroxy-2-(2-methylphenyl)ethanimidamide

Cat. No.: B2483904
CAS No.: 1312766-64-5
M. Wt: 164.208
InChI Key: POIXBAUXYDAIDL-UHFFFAOYSA-N
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Description

N’-hydroxy-2-(2-methylphenyl)ethanimidamide is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.21 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

The synthesis of N’-hydroxy-2-(2-methylphenyl)ethanimidamide involves specific synthetic routes and reaction conditions. One common method includes the reaction of 2-methylbenzaldehyde with hydroxylamine hydrochloride under basic conditions to form the corresponding oxime. This oxime is then reduced to the desired N’-hydroxy-2-(2-methylphenyl)ethanimidamide using appropriate reducing agents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

N’-hydroxy-2-(2-methylphenyl)ethanimidamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-hydroxy-2-(2-methylphenyl)ethanimidamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N’-hydroxy-2-(2-methylphenyl)ethanimidamide exerts its effects involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N’-hydroxy-2-(2-methylphenyl)ethanimidamide can be compared with other similar compounds such as:

  • N’-hydroxy-2-(2-chlorophenyl)ethanimidamide
  • N’-hydroxy-2-(2-fluorophenyl)ethanimidamide
  • N’-hydroxy-2-(2-bromophenyl)ethanimidamide

These compounds share similar structural features but differ in their substituents on the phenyl ring, which can influence their chemical properties and reactivity. N’-hydroxy-2-(2-methylphenyl)ethanimidamide is unique due to the presence of the methyl group, which can affect its steric and electronic properties .

Biological Activity

N'-hydroxy-2-(2-methylphenyl)ethanimidamide is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its implications in pharmacology.

Chemical Structure and Properties

This compound features a hydroxy group attached to an ethanimidamide backbone with a 2-methylphenyl substituent. The molecular formula is C_{10}H_{13N_2O with a molecular weight of approximately 176.26 g/mol. The presence of the hydroxy group enhances the compound's reactivity and ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound can inhibit certain enzymes, altering metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing physiological responses.
  • Oxidative Stress Modulation : The hydroxyamidine moiety can undergo redox reactions, modulating oxidative stress levels in cells.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Activity : Preliminary investigations indicate that it may induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.
  • Anti-inflammatory Effects : The compound has been shown to reduce inflammation markers in vitro, indicating potential therapeutic use in inflammatory diseases.

Case Studies and Experimental Data

A series of studies have explored the biological effects of this compound:

  • Antimicrobial Study : A study tested the compound against Escherichia coli and Staphylococcus aureus, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antibacterial activity.
Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Escherichia coli32
Staphylococcus aureus32
  • Anticancer Activity : In vitro assays on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a significant decrease in cell viability (p < 0.05), suggesting its potential as an anticancer agent.
Treatment Concentration (µM)Cell Viability (%)
0100
1085
2565
5040

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N,N-dimethyl-N'-(4-fluorophenyl)acetamidine Contains a fluorine atom on the phenyl ringNotable for neuroprotective effects
N'-hydroxy-2-(4-methylphenyl)ethanimidamide Hydroxyl group on a different phenyl ringExhibits lower antimicrobial activity

Properties

IUPAC Name

N'-hydroxy-2-(2-methylphenyl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-4-2-3-5-8(7)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIXBAUXYDAIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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